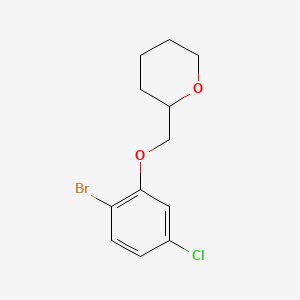

![molecular formula C12H13BrN2O B571982 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole CAS No. 1245649-58-4](/img/structure/B571982.png)

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Descripción general

Descripción

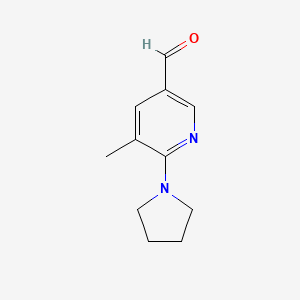

“6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C12H13BrN2O and a molecular weight of 281.15 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a bromine atom at the 6th position and a tetrahydropyran ring at the 1st position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, tetrahydropyran derivatives can undergo various reactions. For instance, they can undergo platinum-catalyzed hydroalkoxylation .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis of Azol-1-yl Derivatives : Involves reactions with sodium azolides and explores the stability and hydrolysis of imidazole-3-oxide-1-oxyls. X-ray analysis confirms structures of spin-labeled imidazoles (Tretyakov, Romanenko, & Ovcharenko, 2004).

- Creation of Piperidine Derivatives : Arylation of azoles with bromopyridines and subsequent pyridine ring reduction, extended to benzo analogues (Shevchuk et al., 2012).

Antioxidant and Antimicrobial Activities

- Evaluation of New Derivatives : Synthesis and assessment of various 1H-benzo[d]imidazole derivatives for antioxidant and antimicrobial activities. Molecular docking studies to explore inhibitory activities (Bassyouni et al., 2012).

Heterocyclic Compound Synthesis

- Formation of Heterocyclic Compounds : Research involving the synthesis of oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole, exploring diverse chemical reactions and structures (Adnan, Hassan, & Thamer, 2014).

Pyrazole-Imidazole-Triazole Hybrids

- Synthesis and Antimicrobial Evaluation : Development of pyrazole-imidazole-triazole hybrids, with a focus on antimicrobial activity and molecular docking studies to ascertain binding conformations (Punia et al., 2021).

Synthesis of Polyheterocyclic Scaffolds

- Efficient Synthesis of Dihydro-4H-benzo[4,5]imidazo[2,1-b]pyrano[2,3-d]thiazole : A metal-free approach with good substrate scope and decent yield, potentially having interesting biological properties (Mariappan et al., 2019).

Imidazolyl Derivatives of the Thiochroman Ring

- Synthesis and Oxidation Studies : Description of the synthesis of various compounds from bromothiopyranones and imidazole, exploring different chemical reactions and potential applications (Cozzi & Pillan, 1988).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-1-(oxan-4-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOAWGHMBUULGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681018 | |

| Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-58-4 | |

| Record name | 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)

![2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571922.png)